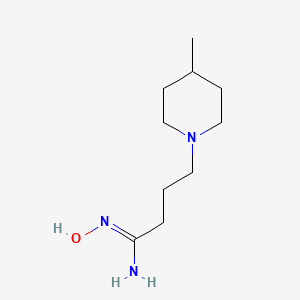
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Descripción general
Descripción
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, also known as 6-FPHPC, is an organic compound that has seen a surge of interest from the scientific community due to its potential applications in various fields. It is an aromatic heterocyclic compound with a pyridine ring, which is a nitrogen-containing ring structure that is found in many natural and synthetic compounds. 6-FPHPC has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Metal Chelation and Biological Effects
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, as part of the broader hydroxypyridinone class, has been explored for its metal chelation properties, particularly with aluminum (Al) and iron (Fe). Hydroxypyridinones exhibit significant potential in medical applications as efficient chelators, offering a pathway for the treatment of diseases related to metal ion dysregulation. These compounds, including derivatives similar to 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, have shown promise in enhancing the physico-chemical and pharmacokinetic properties of chelators. Their application spans improving oral activity and bioavailability to potentially replace existing treatments for metal overload diseases. Specifically, the affinity for Al3+ ions and favorable lipo-hydrophilic balance suggest a significant potential in using these chelators as Al scavengers in medical applications (Santos, 2002).
Fluorescent Chemosensors
The structural framework of 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide lends itself to the development of fluorescent chemosensors. Derivatives of this compound have been studied for their potential in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore their potential in environmental monitoring, biomedical diagnostics, and research applications. Such chemosensors can provide critical insights into the presence and concentration of specific ions or molecules, showcasing the versatility of the hydroxypyridinone backbone in sensor development (Roy, 2021).
Pharmacological Insights and Therapeutic Roles
Further research into compounds structurally related to 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, such as hydroxypyridinones, has shed light on a wide array of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, among others. The diverse biological effects of hydroxypyridinone derivatives highlight their potential in drug discovery and development, offering new avenues for therapeutic intervention across various diseases. Understanding their mechanism of action and interaction with biological targets remains a key area of research, with the potential to unveil new treatments based on these compounds (He et al., 2021).
Propiedades
IUPAC Name |
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFTVIPBVASGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)/C(=N/O)/N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)

![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)
![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)


